molecular formula C17H20FN3O4S B2794456 5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034248-70-7

5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2794456
CAS No.: 2034248-70-7
M. Wt: 381.42
InChI Key: FAYSOYGEZOGNSK-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound used in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multi-step organic synthesis. Initial steps may include:

  • Fluorination: : Introduction of the fluorine atom to the aromatic ring.

  • Methoxylation: : Introduction of the methoxy group.

  • Sulfonamide Formation: : Reacting the intermediate with a sulfonamide precursor.

Industrial Production Methods

Industrial production often scales these reactions using optimized conditions to maximize yield and purity. Methods involve continuous flow processes and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially modifying the methoxy or fluoro substituents.

  • Reduction: : The aromatic rings can be reduced under specific conditions.

  • Substitution: : The sulfonamide group is a potential site for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate.

  • Reduction: : Utilizes hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Requires nucleophiles like amines or thiols.

Major Products

Reactions typically yield various derivatives depending on the reagent and conditions used.

Scientific Research Applications

5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is valuable in:

  • Chemistry: : As a building block for complex organic molecules.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic applications, including as an inhibitor for specific enzymes.

  • Industry: : Used in the synthesis of specialty chemicals.

Mechanism of Action

The compound's effects are primarily due to its interaction with cellular enzymes. It binds to active sites, inhibiting enzyme activity and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxybenzenesulfonamide

  • 4-fluorobenzenesulfonamide

  • N-cyclohexylbenzenesulfonamide

Uniqueness

5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide stands out due to the combination of fluorine and methoxy groups along with the cyclohexyl-pyrimidinyl arrangement, imparting distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(18)11-16(15)26(22,23)21-13-4-6-14(7-5-13)25-17-19-9-2-10-20-17/h2-3,8-11,13-14,21H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYSOYGEZOGNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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